
1-(2-Fluorophenyl)-3-(piperazin-1-yl)pyrazin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluorofenil)-3-(piperazin-1-il)piracin-2(1H)-ona es un compuesto químico que ha despertado interés en diversos campos científicos debido a sus propiedades estructurales únicas y posibles aplicaciones. Este compuesto presenta un núcleo de piracinona sustituido con un grupo fluorofenilo y una porción de piperazina, que contribuyen a su comportamiento químico distintivo y posibles actividades biológicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 1-(2-Fluorofenil)-3-(piperazin-1-il)piracin-2(1H)-ona típicamente implica los siguientes pasos:
Formación del núcleo de piracinona: El núcleo de piracinona se puede sintetizar mediante la ciclación de precursores apropiados en condiciones controladas.
Introducción del grupo fluorofenilo: El grupo fluorofenilo se introduce mediante reacciones de sustitución aromática nucleófila, a menudo utilizando derivados de benceno fluorados.
Adición de la porción de piperazina: El anillo de piperazina se une a través de reacciones de sustitución nucleófila, típicamente que involucran piperazina y grupos salientes adecuados.
Métodos de producción industrial: La producción industrial de este compuesto puede implicar la optimización de las rutas sintéticas anteriores para mejorar el rendimiento y la pureza. Esto incluye el uso de técnicas de detección de alto rendimiento, sistemas catalíticos avanzados y reactores de flujo continuo para optimizar el proceso de síntesis.
Análisis De Reacciones Químicas
Tipos de reacciones: 1-(2-Fluorofenil)-3-(piperazin-1-il)piracin-2(1H)-ona experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden emplear para modificar los grupos funcionales dentro de la molécula.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan a menudo.
Sustitución: Reactivos como los compuestos halogenados y las bases fuertes se emplean para reacciones de sustitución.
Productos principales formados: Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en la molécula.
Aplicaciones Científicas De Investigación
1-(2-Fluorofenil)-3-(piperazin-1-il)piracin-2(1H)-ona tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: El compuesto se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas reacciones químicas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: El compuesto se investiga por sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de nuevos fármacos.
Industria: Se utiliza en la producción de productos químicos especiales y como intermedio en la síntesis de productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción de 1-(2-Fluorofenil)-3-(piperazin-1-il)piracin-2(1H)-ona implica su interacción con objetivos moleculares y vías específicas. El compuesto puede ejercer sus efectos al unirse a enzimas o receptores, modulando así su actividad. Los objetivos moleculares y las vías exactas involucradas dependen del contexto biológico específico y la aplicación prevista del compuesto.
Compuestos similares:
1-(2-Clorofenil)-3-(piperazin-1-il)piracin-2(1H)-ona: Similar en estructura pero con un átomo de cloro en lugar de un átomo de flúor.
1-(2-Metilfenil)-3-(piperazin-1-il)piracin-2(1H)-ona: Presenta un grupo metilo en lugar de un átomo de flúor.
1-(2-Bromofenil)-3-(piperazin-1-il)piracin-2(1H)-ona: Contiene un átomo de bromo en lugar del átomo de flúor.
Singularidad: 1-(2-Fluorofenil)-3-(piperazin-1-il)piracin-2(1H)-ona es único debido a la presencia del átomo de flúor, que puede influir significativamente en su reactividad química y actividad biológica. El átomo de flúor puede mejorar la estabilidad, la lipofilia y la capacidad del compuesto para interactuar con objetivos biológicos, lo que lo convierte en un compuesto valioso para diversas aplicaciones.
Comparación Con Compuestos Similares
1-(2-Chlorophenyl)-3-(piperazin-1-yl)pyrazin-2(1H)-one: Similar in structure but with a chlorine atom instead of a fluorine atom.
1-(2-Methylphenyl)-3-(piperazin-1-yl)pyrazin-2(1H)-one: Features a methyl group instead of a fluorine atom.
1-(2-Bromophenyl)-3-(piperazin-1-yl)pyrazin-2(1H)-one: Contains a bromine atom in place of the fluorine atom.
Uniqueness: 1-(2-Fluorophenyl)-3-(piperazin-1-yl)pyrazin-2(1H)-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C14H15FN4O |
|---|---|
Peso molecular |
274.29 g/mol |
Nombre IUPAC |
1-(2-fluorophenyl)-3-piperazin-1-ylpyrazin-2-one |
InChI |
InChI=1S/C14H15FN4O/c15-11-3-1-2-4-12(11)19-10-7-17-13(14(19)20)18-8-5-16-6-9-18/h1-4,7,10,16H,5-6,8-9H2 |
Clave InChI |
JQFVORUCSKCMCP-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C2=NC=CN(C2=O)C3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



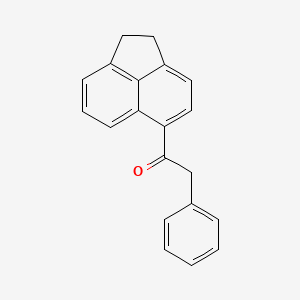
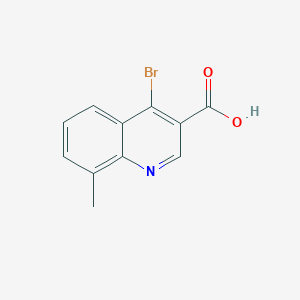
![8-((3,5-Dimethylisoxazol-4-yl)methyl)-1-oxa-4,8-diazaspiro[5.5]undecane](/img/structure/B11849723.png)
![tert-Butyl 1,4-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B11849735.png)

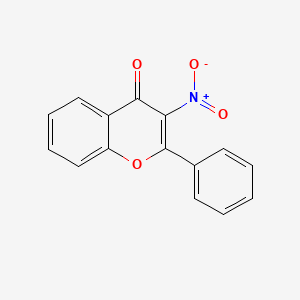
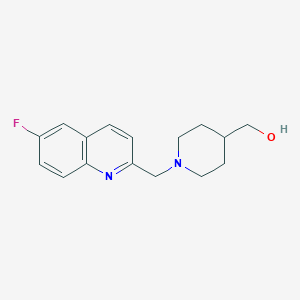

![Ethyl 4-chloropyrrolo[1,2-A]quinoxaline-6-carboxylate](/img/structure/B11849784.png)
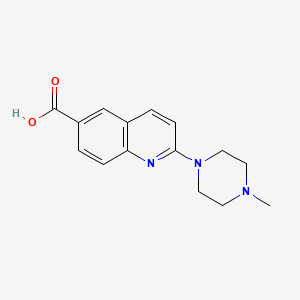
![Acetamide, N-[4-(4-fluoro-1-naphthalenyl)-1H-imidazol-2-yl]-](/img/structure/B11849803.png)
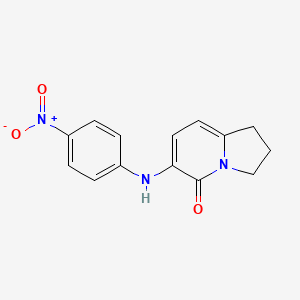
![2-(Furan-2-yl)-6-methyl[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-imine](/img/structure/B11849819.png)
